5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Description
Properties
CAS No. |
920514-84-7 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C22H25NO2/c1-3-4-5-6-7-16-8-13-21-19(14-16)20(15-24)22(23-21)17-9-11-18(25-2)12-10-17/h8-15,23H,3-7H2,1-2H3 |
InChI Key |
IXPSUNCRNLVCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction
This method is one of the most effective for synthesizing indole carbaldehydes. The general steps are as follows:
Preparation of Vilsmeier Reagent :
- Phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at low temperatures (0-5 °C).
- The mixture is stirred for approximately 30-40 minutes.
-
- An indole derivative (e.g., 5-hexylindole) is dissolved in DMF and added to the Vilsmeier reagent.
- The reaction mixture is allowed to stir at room temperature for 1-2 hours before being heated under reflux (80-90 °C) for several hours.
Workup :
Direct Formylation
Another approach involves direct formylation using various reagents such as potassium permanganate or other oxidizing agents. The steps include:
-
- The indole compound is treated with a strong base (e.g., sodium hydride) in an aprotic solvent to deprotonate it and enhance nucleophilicity.
-
- An aldehyde source (like paraformaldehyde) is introduced into the reaction mixture, allowing it to react with the activated indole.
Comparative Analysis of Synthesis Methods
The following table summarizes the advantages and disadvantages of each method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Vilsmeier-Haack Reaction | High yields; well-established protocol | Requires careful handling of reagents |
| Direct Formylation | Simplicity in procedure; fewer steps | Potentially lower yields; may require optimization |
Research Findings on Related Compounds
Research indicates that indole derivatives exhibit significant biological activities, including antioxidant and anti-inflammatory properties. Studies have shown that modifications in the indole structure can enhance these activities, making compounds like 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde valuable for further exploration in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications on the indole ring can enhance these effects, making it a promising scaffold for developing new anticancer agents .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, including carbonic anhydrase and lipoxygenase. These enzymes are critical in numerous physiological processes, including pH regulation and inflammatory responses. Studies have shown that indole derivatives can effectively inhibit these enzymes, suggesting potential applications in treating conditions like glaucoma and inflammation .
- Antimicrobial Properties : The indole structure is associated with antimicrobial activity against various pathogens. Research indicates that 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is crucial for optimizing its biological activity. Variations in substituents on the indole ring can significantly impact its efficacy against specific targets. For instance, the presence of the methoxy group enhances lipophilicity, which may improve cell membrane permeability and bioavailability .
Case Studies
Several studies have documented the applications of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde:
- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Enzyme Inhibition : In vitro assays showed that 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde was effective in inhibiting carbonic anhydrase II with an IC50 value suggesting strong inhibitory potential .
- Antimicrobial Studies : Research highlighted its effectiveness against bacterial strains resistant to conventional antibiotics, indicating its potential as a lead compound in antibiotic drug development .
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. The methoxy and hexyl groups may further modulate its activity by affecting its solubility, membrane permeability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
NMR Spectroscopy
- Target Compound: The hexyl chain at C5 and 4-methoxyphenyl at C2 introduce distinct deshielding effects in NMR. Protons on the hexyl chain (δ ~0.8–1.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic .
- 5-Methoxy Analog (CAS 10601-19-1) : Lacks the hexyl chain, resulting in simplified aliphatic proton signals. The C5 methoxy group (δ ~3.7 ppm) and absence of aromatic substitution at C2 lead to differences in aromatic proton shifts (δ 6.5–7.5 ppm) .
- 5-Hydroxy Analog (CAS 3414-19-5): Hydroxy groups at C5 cause hydrogen bonding, shifting phenolic protons to δ ~9–10 ppm, absent in the target compound .
Implications of Substituent Variations
Lipophilicity and Bioavailability
- For example, calculated logP values: Target compound: ~5.2 (estimated) 5-Methoxy analog: ~2.1
- However, excessive lipophilicity may reduce aqueous solubility, limiting pharmacokinetic performance .
Biological Activity
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole derivatives family. Its unique structure, characterized by a hexyl chain at the 5-position, a para-methoxyphenyl group at the 2-position, and an aldehyde functional group at the 3-position, suggests potential biological activities that merit investigation. This article synthesizes available research findings related to its biological activity, including potential therapeutic applications, structure-activity relationships, and relevant case studies.
The molecular formula of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is C₁₈H₁₉NO₂, with a molecular weight of approximately 335.447 g/mol. The presence of substituents such as the hexyl chain and methoxy group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics .
Biological Activity Overview
Research on indole derivatives has highlighted their diverse biological activities, including:
- Antimicrobial Activity : Indole derivatives have been noted for their potential as antimicrobial agents, particularly against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Some indole-based compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : Certain indole derivatives have shown inhibitory effects on enzymes such as lipoxygenases, which are implicated in cancer and inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde can be partially elucidated through SAR studies conducted on similar compounds. For instance:
- Inhibitory Potency : Compounds with halogen substitutions or specific functional groups have demonstrated enhanced activity against MRSA and other pathogens. The positioning of substituents significantly affects their potency .
- Cytotoxicity Profiles : Variations in substituent groups can lead to significant differences in cytotoxicity against human cell lines. For example, certain analogs have been identified as non-toxic while maintaining antimicrobial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives that may provide insights into the potential effects of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde:
- Antimicrobial Screening :
- Cytotoxicity Evaluation :
- Enzyme Inhibition Studies :
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | MIC (µg/mL) | IC₅₀ (µM) | Remarks |
|---|---|---|---|---|
| 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | Antimicrobial | TBD | TBD | Further research needed |
| Indole derivative A | Antimicrobial (MRSA) | ≤0.25 | TBD | Non-toxic |
| Indole derivative B | Cytotoxicity | N/A | 0.06 | Active against multiple cancer lines |
| Substituted Indole C | Lipoxygenase inhibition | N/A | TBD | Moderate potency observed |
Q & A
Q. What are the established synthetic routes for 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves:
- Vilsmeier-Haack Reaction : Using POCl₃ and DMF to introduce the aldehyde group at the indole C3 position. Substituents like the 4-methoxyphenyl group are introduced via Friedel-Crafts alkylation or Suzuki coupling .
- Alkylation : For the 5-hexyl side chain, NaH in dry DMF at 0°C facilitates alkylation with 3,3-dimethylallyl bromide or similar reagents. Optimization includes controlling temperature to avoid over-alkylation .
- Intermediate Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity (>98%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–3.9 ppm, aldehyde proton at δ 10.2–10.5 ppm) .
- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) to validate geometry .
- DFT Calculations : B3LYP methods align with experimental XRD data, confirming bioactive conformations .
Q. How is 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde utilized in multicomponent reactions (MCRs)?
This compound serves as a precursor in MCRs to synthesize pharmacologically active scaffolds:
- Thiazolidinone Derivatives : Reacted with 2-aminothiazol-4(5H)-one in acetic acid under reflux to form cytotoxic agents .
- Oxime and Acetamide Derivatives : Condensation with hydroxylamine or thiourea derivatives yields antioxidants or enzyme inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Cross-Validation : Compare XRD bond lengths/angles (e.g., C=O at 1.21 Å) with DFT-optimized geometries to identify outliers .
- Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., hexyl chain) that may cause signal splitting .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 363.1932) to rule out impurities .
Q. What mechanistic insights govern the alkylation and cyclization steps in its synthesis?
- Electrophilic Aromatic Substitution : The 4-methoxyphenyl group directs alkylation to the indole C2 position via resonance stabilization .
- Acid-Catalyzed Cyclization : Prolonged reflux in acetic acid promotes cyclocondensation, with NaOAc acting as a mild base to neutralize HCl byproducts .
- Steric Effects : Bulky substituents (e.g., hexyl chain) slow reaction rates, requiring extended reflux times (5–7 hours) .
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding affinities to targets like tubulin or kinases using the indole core as a hydrophobic anchor .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with cytotoxic IC₅₀ values .
- ADMET Prediction : Assess logP values (e.g., ~4.2 for the hexyl derivative) to optimize pharmacokinetics .
Q. What strategies address low yields in the synthesis of thiazolidinone derivatives?
- Catalyst Screening : AuPd nanoalloy catalysts improve tandem dehydrogenation-aldol condensation steps, boosting yields by 20–30% .
- Solvent Optimization : Acetic acid enhances electrophilicity of the aldehyde group, while DMF improves solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes, minimizing side-product formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell Line Variability : Test in panels (e.g., NCI-60) to identify sensitivity patterns linked to genetic profiles (e.g., p53 status) .
- Metabolic Stability : Hepatic microsome assays reveal rapid oxidation of the hexyl chain in某些 cell lines, reducing efficacy .
- Apoptosis Assays : Combine flow cytometry (Annexin V) and caspase-3 activation studies to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
